4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one
Description
Properties
CAS No. |
918145-95-6 |
|---|---|
Molecular Formula |
C18H17FN2OS |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]-1,4-thiazin-3-one |
InChI |
InChI=1S/C18H17FN2OS/c19-16-6-4-15(5-7-16)17-8-3-14(12-20-17)2-1-9-21-10-11-23-13-18(21)22/h3-8,10-12H,1-2,9,13H2 |
InChI Key |
BMCJXNPKNJNCRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C=CS1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis
The synthesis of 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one typically involves several key steps, including the formation of the pyridine moiety, the introduction of the fluorophenyl group, and the cyclization to form the thiazine ring. Below are detailed methods reported for synthesizing this compound.
Method A: Direct Synthesis via Coupling Reactions
One effective method involves a palladium-catalyzed coupling reaction between a suitable aryl halide and a pyridine derivative. The general procedure includes:
Reagents :
- Aryl halide (e.g., 4-fluorophenyl bromide)
- Pyridine derivative (e.g., 6-(4-fluorophenyl)pyridin-3-amine)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Base (e.g., potassium carbonate)
-
- Solvent: Dimethylformamide (DMF)
- Temperature: 100°C
- Duration: 12 hours
This method yields the desired thiazine compound with moderate to high yields (typically around 70%-85%) depending on the specific reaction conditions used.
Method B: Multi-Step Synthesis via Intermediate Formation
Another approach utilizes multiple synthetic steps to construct the thiazine ring:
Formation of Pyridine Derivative :
- Starting from commercially available pyridine, functionalization can be performed using electrophilic aromatic substitution to introduce the fluorophenyl group.
-
- The pyridine derivative is then alkylated using a propyl halide in the presence of a base (e.g., sodium hydride) to form the propyl-substituted pyridine.
-
- The final step involves cyclization to form the thiazine ring by reacting with thioketones or thioureas under acidic conditions.
The overall yield for this multi-step synthesis can vary widely but typically ranges from 50% to 75%.
Comparative Yield and Reaction Conditions
The following table summarizes various preparation methods along with their yields and specific reaction conditions:
| Method | Yield (%) | Key Reagents | Solvent | Temperature | Duration |
|---|---|---|---|---|---|
| A | 70-85 | Aryl halide, Pyridine derivative, Pd catalyst | DMF | 100°C | 12 hours |
| B | 50-75 | Pyridine, Propyl halide, Thioketones | Varies | Varies | Varies |
Notes
Further optimization of these methods may enhance yields and reduce reaction times. Continuous research into alternative synthetic pathways remains essential for improving efficiency and sustainability in chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antitumor Activity
Research indicates that thiazine derivatives exhibit anticancer properties. In vitro studies have shown that 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival, particularly through the inhibition of anti-apoptotic proteins.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. Preclinical studies have suggested that it may mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazine derivatives, including 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that the compound's structural features were critical for its anticancer activity, particularly the fluorophenyl substitution which enhanced potency .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazine derivatives, including this specific compound. It was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays. The results indicated that the compound could serve as a lead for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Neuropsychopharmacology
SLV313 and SLV314
- SLV313 : A piperazine derivative with a 2,3-dihydro-1,4-benzodioxinyl group and a 5-(4-fluorophenyl)-3-pyridinylmethyl substituent. It acts as a dopamine D2 antagonist and serotonin 5-HT1A agonist, showing antipsychotic efficacy with reduced catalepsy in murine models .
- SLV314 : A benzoxazin-3-one derivative with a 5-fluoroindolylpropyl-piperazinyl group. It shares D2 antagonism but exhibits distinct pharmacokinetic profiles due to the indole moiety’s electron-rich structure .
Key Differences :
- The pyridinyl-fluorophenyl propyl chain in the target compound may enhance selectivity for dopaminergic pathways compared to SLV314’s indole-based substituent.
Benzothiazin-3-one Derivatives with Antihypertensive Activity
- Compound 45 (2-[3-(4-(4-Fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one): Exhibits potent calmodulin antagonism (IC₅₀ = 0.8 μM) and antihypertensive effects in spontaneously hypertensive rats.
Comparison :
- The target compound lacks the piperazine moiety found in Compound 45, which may reduce off-target effects but also diminish calmodulin inhibition.
Benzoxazin-3-one Derivatives as Mineralocorticoid Receptor Antagonists
- Compound 14n (6-[1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one) :
Structural Contrast :
Data Tables
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formula C₁₇H₁₆FN₃OS.
Table 2: Key Pharmacological Parameters
Research Findings and Implications
- Structural Determinants of Activity: The fluorophenyl group is a common pharmacophore in antipsychotic and antihypertensive agents, but the core heterocycle (thiazinone vs. benzoxazinone) dictates receptor specificity. Thiazinones may favor dopaminergic modulation, while benzoxazinones are better suited for MR antagonism .
- Metabolic Considerations : Fungal biotransformation studies (e.g., on ezetimibe derivatives) suggest halogenated aryl groups, like fluorophenyl, resist glucuronidation, enhancing bioavailability .
Biological Activity
The compound 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one is a thiazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one
- Molecular Formula : C₁₈H₁₈FN₃OS
- Molecular Weight : Approximately 341.42 g/mol
Antifungal Activity
Recent studies have indicated that thiazine derivatives exhibit significant antifungal properties. Research focusing on similar compounds has shown that modifications in the phenyl moiety can enhance biological activity. For instance, compounds with electronegative substituents like fluorine have demonstrated improved efficacy against fungal strains such as Candida albicans and Candida parapsilosis .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2e | 1.23 | C. parapsilosis |
| 2d | Not specified | C. albicans |
The antifungal activity is believed to arise from the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts membrane integrity, leading to cell death . The docking studies suggest that these compounds bind effectively to the active site of the enzyme, indicating a strong interaction that could be leveraged for drug design.
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for evaluating the therapeutic potential of any compound. Preliminary studies on thiazine derivatives have shown favorable ADME characteristics:
- Absorption : High oral bioavailability due to lipophilic nature.
- Distribution : Good tissue penetration observed in animal models.
- Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.
- Excretion : Renal excretion predominates.
These properties suggest that the compound could be developed further as an antifungal agent with systemic effects.
Case Studies
Several case studies have examined the biological activity of structurally related thiazine compounds:
- Study on Thiazole Derivatives :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
